2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid
Description
The compound 2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid (CAS: 457922-90-6, Molecular Formula: C₄₁H₂₈N₂O₆, Molecular Weight: 644.69 g/mol) is a structurally complex molecule featuring two benzoic acid moieties interconnected via sulfonyl and carbonyl linkages . Its core structure includes:
- A central benzene ring substituted with a sulfonyl group (-SO₂-).
- An aniline (phenylamine) group attached to the sulfonyl moiety, further functionalized with a 2-carboxybenzoyl (phthaloyl) substituent.
- Terminal benzoic acid groups at both ends, contributing to its polar and acidic properties.
Properties
IUPAC Name |
2-[[4-[4-[(2-carboxybenzoyl)amino]phenyl]sulfonylphenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O8S/c31-25(21-5-1-3-7-23(21)27(33)34)29-17-9-13-19(14-10-17)39(37,38)20-15-11-18(12-16-20)30-26(32)22-6-2-4-8-24(22)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXZKOBGWRJRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Precursor Synthesis
The synthesis begins with 2-carboxybenzoyl chloride , which reacts with 4-aminobenzenesulfonic acid under basic conditions (e.g., pyridine or triethylamine) to form 4-[(2-carboxybenzoyl)amino]benzenesulfonic acid. This intermediate is critical for introducing the sulfonyl group.
Reaction conditions :
Sulfonylation and Amide Bond Formation
The sulfonic acid intermediate undergoes sulfonylation with 4-nitroaniline in the presence of thionyl chloride (SOCl₂) to activate the sulfonic acid group. Subsequent reduction of the nitro group to an amine (using H₂/Pd-C) yields 4-[(2-carboxybenzoyl)amino]-N-(4-aminophenyl)benzenesulfonamide.
Key considerations :
Final Coupling and Purification
The amine intermediate reacts with 2-carboxybenzoyl chloride a second time to form the target compound. The reaction is conducted in anhydrous tetrahydrofuran (THF) with 1-hydroxybenzotriazole (HOBt) and N,N’-dicyclohexylcarbodiimide (DCC) as coupling agents.
Optimized conditions :
-
Molar ratio : 1:1.2 (amine to acyl chloride).
-
Reaction time : 12–24 hours at room temperature.
-
Final purification : Acidic workup (pH 3–4) followed by recrystallization from acetic acid.
Reaction Conditions Optimization
Temperature and Solvent Effects
Catalysts and Reagents
-
Coupling agents : DCC/HOBt systems achieve >90% amide bond formation efficiency.
-
Alternative catalysts : Zinc chloride (ZnCl₂) accelerates sulfonation at lower temperatures (50–60°C).
Industrial-Scale Production Techniques
Large-scale synthesis employs batch reactors with automated temperature and pH controls. Key advancements include:
-
Continuous-flow systems : For sulfonation and amidation steps, reducing reaction times by 40%.
-
In-line analytics : HPLC monitoring ensures intermediate purity ≥98% before proceeding to subsequent steps.
Comparative Analysis of Alternative Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Molten-state | 85 | 99 | Low solvent use, high efficiency |
| Solution-phase | 78 | 97 | Better control of stoichiometry |
| Microwave-assisted | 82 | 98 | Reduced reaction time (2–4 hours) |
Quality Control and Characterization
Critical analyses :
Chemical Reactions Analysis
Types of Reactions
2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share the benzoic acid backbone with sulfonyl/carbonyl-aniline linkages but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Comparative Analysis of Structural Analogues
Research Findings and Functional Insights
Antibacterial Activity
- Phthalylsulfathiazole and phthalylsulfacetamide are clinically used to treat gastrointestinal infections due to their localized action in the intestines. Their sulfonyl groups likely inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
- The target compound shares the sulfonyl-aniline-benzoic acid framework, suggesting similar mechanisms of action. However, its larger molecular weight (644.69 vs. ~400 g/mol in analogs) may reduce bioavailability, necessitating formulation optimization .
Physicochemical Properties
- Acidity : All analogs possess carboxylic acid groups (pKa ~2-4), promoting ionization at physiological pH and influencing protein-binding or excretion profiles .
Biological Activity
2-{[4-({4-[(2-Carboxybenzoyl)amino]phenyl}sulfonyl)anilino]carbonyl}benzoic acid, a complex benzoic acid derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 540.53 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including carboxylic acid, sulfonamide, and amide functionalities.
Biological Activity Overview
Research indicates that compounds related to benzoic acids often exhibit a range of biological activities. The activities reported for similar compounds include:
- Antimicrobial : Inhibition of bacterial growth.
- Antioxidant : Scavenging free radicals.
- Antiproliferative : Inhibiting cancer cell proliferation.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Protein Interaction : The compound may interact with various proteins involved in cellular signaling and metabolism.
- Enzyme Modulation : It has been shown to modulate the activity of enzymes such as cathepsins and proteasomes, which are crucial for protein degradation pathways .
- Cell Cycle Regulation : Some studies suggest that benzoic acid derivatives can influence cell cycle progression, potentially leading to apoptosis in cancer cells.
1. Antiproliferative Activity
A study evaluated the antiproliferative effects of benzoic acid derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell growth, with IC50 values in the micromolar range. The compound's ability to induce apoptosis was also noted, suggesting a potential role in cancer therapy .
2. Enzyme Inhibition
In a comparative study, the compound was tested for its ability to inhibit cathepsins B and L. The results showed that it significantly enhanced the activity of these enzymes at specific concentrations (5 µM), indicating its potential as a modulator of proteolytic pathways involved in cellular homeostasis .
3. Antioxidant Properties
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. It demonstrated considerable free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .
Data Tables
Q & A
Q. What ecological impacts should be considered during large-scale synthesis?
- Environmental Assessment :
- Waste Streams : Quantify aromatic byproducts (e.g., nitro derivatives) using EPA-compliant GC-MS protocols .
- Biodegradation : Test microbial degradation in soil/water models to evaluate persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
